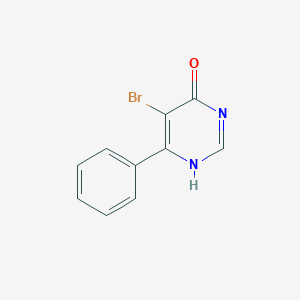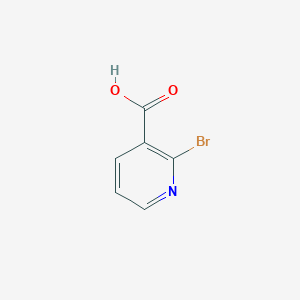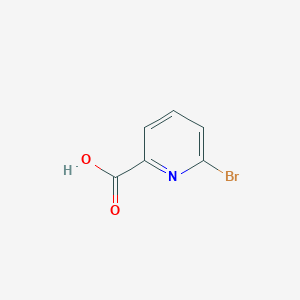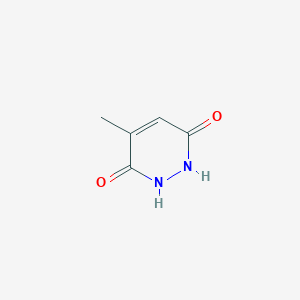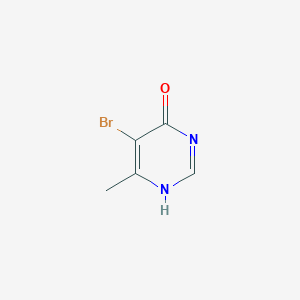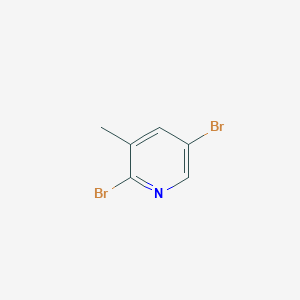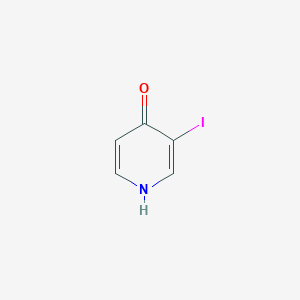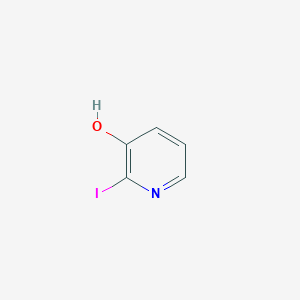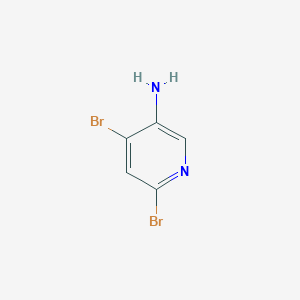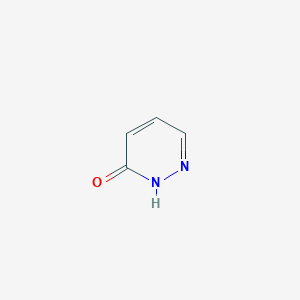![molecular formula C8H5NO2S B189477 6-Nitro-benzo[b]thiophene CAS No. 17402-90-3](/img/structure/B189477.png)
6-Nitro-benzo[b]thiophene
Overview
Description
6-Nitro-benzo[b]thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzene ring fused to a thiophene ring, with a nitro group attached to the sixth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-benzo[b]thiophene typically involves the nitration of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This process introduces the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-benzo[b]thiophene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: 6-Amino-benzo[b]thiophene.
Substitution: Various substituted benzo[b]thiophenes depending on the substituent introduced.
Oxidation: Benzo[b]thiophene sulfoxides and sulfones.
Scientific Research Applications
6-Nitro-benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Derivatives of this compound are being investigated for their therapeutic potential.
Industry: It is used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-benzo[b]thiophene and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The thiophene ring can also participate in various biochemical pathways, influencing the compound’s overall activity. Molecular targets may include enzymes, receptors, and nucleic acids, depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-benzo[b]thiophene: The amino group provides different reactivity and biological activity compared to the nitro group.
Benzo[b]furan: Contains an oxygen atom instead of sulfur, leading to different chemical and physical properties.
Uniqueness: 6-Nitro-benzo[b]thiophene is unique due to the presence of both a nitro group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications. Its ability to undergo diverse chemical transformations and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
6-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHFIUQUWBWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



